N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide
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Overview
Description
4,4,4-Trifluoro-2-[(1Z)-1-{[(furan-2-yl)methyl]imino}ethyl]-N-phenyl-3-(phenylformamido)-3-(trifluoromethyl)butanamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a furan ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-[(1Z)-1-{[(furan-2-yl)methyl]imino}ethyl]-N-phenyl-3-(phenylformamido)-3-(trifluoromethyl)butanamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route may involve:
Formation of the furan-2-ylmethyl imine: This can be achieved by reacting furan-2-carbaldehyde with a suitable amine under mild conditions.
Introduction of the trifluoromethyl groups: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Coupling reactions: The final coupling of the intermediates to form the desired compound may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include:
Continuous flow reactors: To enhance reaction efficiency and control.
Green chemistry principles: To minimize waste and use of hazardous reagents.
Purification techniques: Such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-[(1Z)-1-{[(furan-2-yl)methyl]imino}ethyl]-N-phenyl-3-(phenylformamido)-3-(trifluoromethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and phenyl groups can be oxidized under specific conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the imine group may yield the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving trifluoromethyl groups.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: As a specialty chemical in the production of advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the furan and phenyl groups can interact with biological targets through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-butynoate: A simpler compound with similar trifluoromethyl groups.
Trifluoromethyl phenyl sulfone: Another compound with trifluoromethyl groups and phenyl rings.
Uniqueness
4,4,4-Trifluoro-2-[(1Z)-1-{[(furan-2-yl)methyl]imino}ethyl]-N-phenyl-3-(phenylformamido)-3-(trifluoromethyl)butanamide is unique due to its combination of trifluoromethyl groups, furan ring, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H21F6N3O3 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
N-[1,1,1-trifluoro-4-(furan-2-ylmethylimino)-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide |
InChI |
InChI=1S/C25H21F6N3O3/c1-16(32-15-19-13-8-14-37-19)20(22(36)33-18-11-6-3-7-12-18)23(24(26,27)28,25(29,30)31)34-21(35)17-9-4-2-5-10-17/h2-14,20H,15H2,1H3,(H,33,36)(H,34,35) |
InChI Key |
FHCCWNSHFNIHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CO1)C(C(=O)NC2=CC=CC=C2)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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